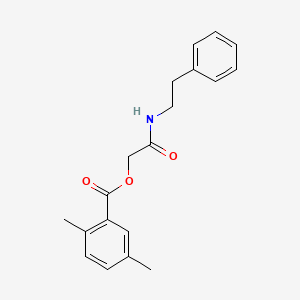

2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate

Description

2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate is a synthetic benzoate ester derivative featuring a phenethylamino group linked via a ketone-oxygen bridge to a 2,5-dimethylbenzoate moiety. This compound is structurally related to bioactive molecules with applications in anesthesia and neuropharmacology, as evidenced by analogs studied in the literature . Its molecular framework combines aromatic and aliphatic components, which influence its physicochemical properties (e.g., lipophilicity, solubility) and pharmacological interactions.

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14-8-9-15(2)17(12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWVBIEYJZYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate involves several steps. The synthetic route typically starts with the preparation of the ester and amide functional groups, followed by the introduction of the phenethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs (from and ):

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structural difference: Replaces the 2,5-dimethylbenzoate with a 4-carboxybenzoate and introduces a pyridazine ring.

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373)

- Structural difference : Substitutes the oxygen bridge with a sulfur atom and incorporates a methylisoxazole ring.

- Implications : The thioether linkage increases metabolic stability compared to oxygen analogs, while the isoxazole ring may modulate CNS activity .

N-(2-Oxo-2-(phenylamino)ethyl) substituted-4-carboxamide derivatives () Structural difference: Replaces phenethylamino with phenylamino and modifies the ester to a carboxamide. Implications: The carboxamide group improves water solubility but reduces membrane permeability, affecting bioavailability .

Comparative Physicochemical Properties (Hypothetical Table):

*Estimated based on structural analogs.

Pharmacological and Toxicological Insights

Bioactivity:

- Anesthetic Activity : Analogs like I-6230 and carboxamide derivatives exhibit surface and infiltration anesthesia, with EC₅₀ values ranging from 0.5–2.0 µM in rodent models . The 2,5-dimethylbenzoate group in the target compound may enhance lipid solubility, prolonging local anesthetic effects.

Hepatotoxicity ():

- Carboxamide analogs demonstrated mild hepatotoxicity (ALT levels < 50 U/L at 100 mg/kg), whereas thioether derivatives (e.g., I-6373) showed elevated liver enzyme levels, indicating higher metabolic strain .

Analytical and Detection Challenges

As with 2,5-dimethoxy-amphetamines (), the detection of this compound in biological matrices requires advanced techniques:

- LC-MS/MS : Essential for distinguishing it from structurally similar phenethylamines. LOQs for analogs range from 1.0–20.0 ng/mL in blood and urine .

- Thermal Stability : The 2,5-dimethylbenzoate group may reduce thermal degradation compared to NBOH-series compounds, improving analytical reliability .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₁O₃

- CAS Number : 1794904-09-8

The compound features a benzoate moiety with dimethyl substitutions and an amino group that is linked to a phenethyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Modulation of Receptors : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

- Cellular Signaling Pathways : It may interact with signaling pathways associated with cell survival and apoptosis, indicating potential applications in cancer therapy.

Biological Activity Data

Research has provided insights into the biological activities of this compound. Below is a summary table of its reported activities:

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

-

Neuroprotection Study :

- A study evaluated the neuroprotective effects of the compound on cultured neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function.

- Findings : Maximal protection was observed at concentrations of 10 µM, suggesting a dose-dependent effect.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells.

- Mechanism : The apoptosis was accompanied by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

-

Inflammation Model :

- The compound was tested in an animal model of inflammation where it exhibited significant reduction in inflammatory markers.

- Results : A decrease in cytokine levels (e.g., TNF-alpha) was noted, indicating potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.